molecular formula C25H23N3O3S2 B2487392 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide CAS No. 896676-73-6

4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2487392
CAS No.: 896676-73-6
M. Wt: 477.6
InChI Key: GWKHTCKBMCSSFX-UHFFFAOYSA-N
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Description

4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide is a complex organic compound with various potential applications in chemistry, biology, medicine, and industry. Its unique structure combines elements of quinoline, sulfonyl, benzamide, and benzo[d]thiazole, leading to a range of interesting chemical properties and reactions.

Properties

IUPAC Name

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3S2/c1-16-14-17(2)23-21(15-16)26-25(32-23)27-24(29)19-9-11-20(12-10-19)33(30,31)28-13-5-7-18-6-3-4-8-22(18)28/h3-4,6,8-12,14-15H,5,7,13H2,1-2H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKHTCKBMCSSFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One synthetic route involves the reaction of 3,4-dihydroquinoline with sulfonyl chloride to form the sulfonyl derivative, which is then reacted with 5,7-dimethylbenzo[d]thiazol-2-ylamine in the presence of a base to yield the final product. Reaction conditions typically include solvents like dichloromethane or acetonitrile, temperatures ranging from 0°C to room temperature, and reaction times of several hours.

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the synthetic route described above, using larger quantities of reactants and more efficient catalysts to optimize yields and reduce costs. Continuous flow reactors and automated systems could be employed to ensure consistent product quality and high throughput.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of reactions, including:

  • Oxidation: Can be oxidized to form corresponding quinoline N-oxide derivatives.

  • Reduction: Reduction could lead to the hydrogenation of the quinoline ring.

  • Substitution: Electrophilic substitution reactions at the benzamide ring are possible.

Common Reagents and Conditions:
  • Oxidation: : Use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) under mild conditions.

  • Reduction: : Employing hydrogenation catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

  • Substitution: : Utilizing reagents such as halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products:
  • Oxidation can produce N-oxide derivatives.

  • Reduction can yield dihydro derivatives with altered pharmacological properties.

  • Substitution reactions can introduce various functional groups to the benzamide ring, leading to new compounds with potentially novel activities.

Scientific Research Applications

Chemistry:
  • Used as a building block in organic synthesis.

  • Serves as a precursor to complex heterocyclic compounds.

Biology:
  • Investigated for its potential as an enzyme inhibitor.

  • Studied for its interactions with various biological macromolecules.

Medicine:
  • Explored for its anti-inflammatory and anticancer properties.

  • Potentially useful in the development of new pharmaceuticals.

Industry:
  • Could be used in the manufacture of specialty chemicals.

Mechanism of Action

This compound exerts its effects by interacting with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to modulation of biochemical pathways involved in inflammation, cell proliferation, and other processes. The exact mechanism of action can vary depending on the specific application and context.

Comparison with Similar Compounds

Compared to other compounds with similar structures, 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide stands out due to its unique combination of functional groups and resulting chemical properties. Similar compounds might include:

  • 4-(quinolin-1(2H)-ylsulfonyl)benzamide: Lacks the dimethylbenzo[d]thiazole group, which may affect its biological activity.

  • N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide: Lacks the sulfonyl and quinoline groups, leading to different chemical reactivity and applications.

The unique combination of these functional groups in the compound provides a distinct set of properties that can be leveraged for various scientific and industrial applications.

Biological Activity

The compound 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C26H24N4O6SC_{26}H_{24}N_{4}O_{6}S, with a molecular weight of approximately 520.56 g/mol. Its structure incorporates a dihydroquinoline moiety linked to a benzo[d]thiazole group through a sulfonamide bond, which is significant for its biological interactions.

Antimicrobial Activity

Research indicates that related compounds featuring the dihydroquinoline framework exhibit antimicrobial properties. For instance, derivatives have shown efficacy against various pathogenic bacteria and fungi, suggesting that the sulfonamide linkage enhances these effects .

Anti-inflammatory and Analgesic Properties

A series of studies have focused on the anti-inflammatory potential of compounds similar to this one. For example, derivatives with a similar structure have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in inflammation. One study reported that certain benzamide derivatives demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib . The compound's structure suggests it may similarly inhibit COX enzymes, potentially providing relief from inflammatory conditions.

Inhibition of Viral Activity

Recent investigations have highlighted the potential of benzothiazole derivatives in antiviral applications. Compounds structurally related to this compound have been tested against viruses such as MERS-CoV, showing promising inhibitory activity. For instance, a derivative exhibited an IC50 value of 0.09 μM against MERS-CoV . This suggests that the current compound could also possess antiviral properties worthy of further exploration.

Study on Anti-inflammatory Effects

A notable study synthesized a series of dihydroquinoline-based compounds and assessed their anti-inflammatory activities through in vitro and in vivo assays. The results indicated that specific derivatives exhibited significant edema inhibition percentages compared to traditional NSAIDs .

CompoundCOX-2 Inhibition IC50 (μM)Edema Inhibition (%)
Compound A0.0454.1
Compound B0.0751.3
Compound C0.049 (Celecoxib)37.8

Antiviral Activity Assessment

In another study focusing on the antiviral potential against MERS-CoV, several compounds were evaluated for their ability to prevent viral plaque formation. The findings indicated that structural modifications significantly influenced inhibitory activity:

CompoundIC50 (μM)CC50 (μM)Selectivity Index
Compound 10.14>100>714
Compound 20.62>100>161
Compound 30.09>100>1111

These results underscore the importance of structural features in determining biological activity.

Q & A

Q. Critical parameters :

  • Temperature : Excessive heat during sulfonylation can lead to side reactions (e.g., oxidation of the quinoline ring).
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency compared to non-polar alternatives.
  • Catalyst/base ratio : A 1:1.2 molar ratio of EDCI to substrate optimizes amide bond formation .

Basic: How is the compound structurally characterized, and what analytical techniques are prioritized?

Q. Key techniques :

  • NMR spectroscopy : Confirms the presence of the benzamide carbonyl (δ ~168 ppm in 13C^{13}\text{C} NMR) and sulfonyl group (δ ~3.5 ppm in 1H^{1}\text{H} NMR for adjacent protons) .
  • HPLC : Assesses purity (>95% required for biological assays), with C18 columns and acetonitrile/water gradients .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak ([M+H]+^+ at m/z 511.12) .

Advanced: How can reaction yields be optimized for scale-up synthesis?

Q. Methodological considerations :

  • Solvent optimization : Replacing dichloromethane with THF improves solubility of the sulfonylated intermediate, increasing yield by 15–20% .
  • Catalyst screening : Substituting EDCI with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) reduces reaction time from 24 hr to 6 hr .
  • Purification : Use of preparative HPLC over column chromatography minimizes impurities from by-products (e.g., unreacted thiazole derivatives) .

Advanced: How do structural modifications (e.g., substituents on the benzothiazole ring) affect bioactivity?

Q. Structure-Activity Relationship (SAR) insights :

  • Fluorine vs. methyl groups : Fluorine at the 4-position of benzothiazole enhances metabolic stability (t1/2_{1/2} > 6 hr in liver microsomes) compared to methyl substituents, which increase lipophilicity but reduce solubility .
  • Sulfonyl group removal : Abolishes enzyme inhibitory activity (e.g., IC50_{50} > 100 μM vs. 2.3 μM for the original compound against kinase targets) .
    Method : Synthesize analogs via nucleophilic substitution or cross-coupling, then test in enzyme inhibition assays .

Advanced: What computational strategies predict binding modes with biological targets?

Q. Integrated approaches :

  • Molecular docking : AutoDock Vina identifies potential interactions with ATP-binding pockets of kinases (e.g., hydrogen bonding with the sulfonyl group) .
  • MD simulations : GROMACS evaluates stability of ligand-target complexes over 100 ns, highlighting critical residues (e.g., Lys68 in MAPK14) .
  • QSAR modeling : CoMFA (Comparative Molecular Field Analysis) correlates steric/electronic features with IC50_{50} values to prioritize derivatives .

Advanced: How to resolve contradictions in reported biological activity data?

Q. Common pitfalls and solutions :

  • Impurity interference : Use orthogonal purification (e.g., HPLC followed by recrystallization) to eliminate trace thiazole by-products that may skew IC50_{50} values .
  • Assay variability : Standardize cell-based assays with positive controls (e.g., staurosporine for kinase inhibition) and normalize data to protein concentration .
  • Solubility limits : Pre-dissolve the compound in DMSO (≤0.1% final concentration) to avoid aggregation in aqueous buffers .

Advanced: What are hypothesized biological targets, and how are they validated?

Q. Proposed targets :

  • Kinases : Inhibits MAPK14 (p38α) via sulfonyl group interactions with the ATP-binding site (Kd_d = 1.8 μM, SPR analysis) .
  • GPCRs : Modulates serotonin receptors (5-HT2A_{2A}) in neuronal assays, validated via siRNA knockdown and radioligand displacement .
    Validation workflow :

Virtual screening to shortlist targets.

In vitro binding assays (SPR, ITC).

Cellular functional assays (e.g., cAMP modulation for GPCRs) .

Advanced: What challenges arise in detecting low-abundance metabolites during ADME studies?

Q. Analytical strategies :

  • LC-MS/MS : Use a Q-TOF mass spectrometer with dynamic exclusion to identify Phase I metabolites (e.g., hydroxylation at C3 of dihydroquinoline) .
  • Isotopic labeling : 14C^{14}\text{C}-labeling at the benzamide carbonyl tracks excretion pathways in rodent models .
  • Data processing : XCMS Online aligns peaks from complex biological matrices to distinguish metabolites from background noise .

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